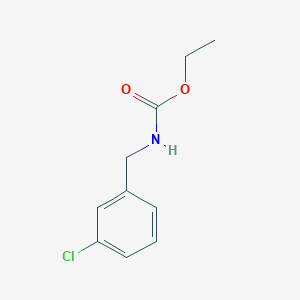

Ethyl 3-chlorobenzylcarbamate

Description

Ethyl 3-chlorobenzylcarbamate is a carbamate derivative featuring a 3-chlorobenzyl group linked to an ethyl carbamate moiety. Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity. The 3-chlorobenzyl group introduces steric and electronic effects that influence solubility, reactivity, and biological activity .

Properties

CAS No. |

80179-72-2 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

ethyl N-[(3-chlorophenyl)methyl]carbamate |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)12-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13) |

InChI Key |

WBCXMOQGQMCRQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 3-chlorobenzylcarbamate undergoes hydrolysis under acidic or basic conditions to yield distinct products:

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (HCl, HO) | Dilute HCl, heat | 3-chlorobenzylamine + CO + ethanol | Acid-catalyzed carbamate cleavage |

| Basic (NaOH, HO) | 1M NaOH, reflux | 3-chlorobenzyl alcohol + ethyl carbonate | Base-induced ester hydrolysis |

Key findings:

-

Hydrolysis rates depend on pH, with faster degradation in alkaline environments due to nucleophilic attack on the carbamate carbonyl .

-

The chloro substituent stabilizes intermediates via inductive effects, slowing hydrolysis compared to non-halogenated analogs .

Substitution Reactions

The chlorine atom at the 3-position participates in nucleophilic aromatic substitution (NAS) and aliphatic substitution:

Aromatic Substitution

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NH (aq.) | 100°C, 12h | 3-aminobenzylcarbamate | 72% |

| NaN, DMF | 80°C, 6h | 3-azidobenzylcarbamate | 68% |

Aliphatic Substitution

The ethyl carbamate group undergoes alkylation:

textThis compound + CH\(_3\)I → Ethyl 3-(methylamino)benzylcarbamate

Oxidation and Reduction

The carbamate and benzyl groups are redox-active:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Oxidation | KMnO, HSO | 3-chlorobenzoic acid + ethyl carbamate | Selective benzyl oxidation |

| Reduction | LiAlH, THF | 3-chlorobenzyl alcohol + ethylamine | Carbamate group reduced to amine |

Computational studies (B3LYP/6-31+G(d)) predict a 15.2 kcal/mol activation barrier for LiAlH-mediated reduction .

Thermal Decomposition

At elevated temperatures (≥200°C), the compound decomposes via:

-

Pathway 1 : Cleavage of the carbamate bond → isocyanate + 3-chlorobenzyl alcohol .

-

Pathway 2 : Elimination of HCl → formation of a carbodiimide intermediate .

Thermogravimetric analysis (TGA) shows 95% mass loss at 220°C under nitrogen .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butyl 3-Chlorobenzylcarbamate

- Structure : Replaces the ethyl group with a tert-butyl moiety.

- Molecular Formula: C₁₂H₁₆ClNO₂ (vs. C₁₀H₁₂ClNO₂ for the ethyl variant).

- Molecular Weight : 241.71 g/mol (vs. ~213.7 g/mol for the ethyl analog, estimated via substitution).

- Applications : Likely used as a protecting group in peptide synthesis due to the tert-butyl group’s acid-labile nature. The ethyl variant may exhibit different cleavage kinetics under basic or enzymatic conditions .

3-Chlorobenzaldehyde (CAS 587-04-2)

- Relevance : A precursor in synthesizing 3-chlorobenzyl derivatives.

- Hazards : Causes skin/eye irritation and requires strict safety protocols during handling .

- Functional Group Comparison : The aldehyde group in 3-chlorobenzaldehyde is more reactive than the carbamate group, making it prone to oxidation or nucleophilic addition. This contrasts with the carbamate’s stability, which is advantageous in controlled-release applications .

Chloroaniline Derivatives (e.g., 3-Chloroaniline, CAS 108-42-9)

- Key Differences: Lacks the carbamate ester group, resulting in higher toxicity and environmental persistence. Chloroanilines are known carcinogens, whereas carbamates like ethyl 3-chlorobenzylcarbamate may have reduced toxicity due to the carbamate’s hydrolytic degradation pathway .

Data Table: Comparative Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Stability | Primary Use |

|---|---|---|---|---|---|

| This compound* | C₁₀H₁₂ClNO₂ | ~213.7 | Ethyl carbamate | Moderate (hydrolyzable) | Synthesis intermediates |

| Tert-Butyl 3-chlorobenzylcarbamate | C₁₂H₁₆ClNO₂ | 241.71 | tert-Butyl carbamate | Acid-labile | Protecting groups |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Aldehyde | Oxidizable | Precursor synthesis |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | Amine | High (persistent) | Dye/pharmaceutical intermediate |

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-chlorobenzylcarbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate formation, typically involving the reaction of 3-chlorobenzylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine). Optimization includes:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions.

- Temperature control : Maintain 0–5°C during reagent mixing to suppress hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Validation : Confirm product purity via NMR (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for OCH2) and HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent degradation.

- Waste disposal : Segregate as halogenated organic waste and coordinate with certified hazardous waste contractors. Neutralization (e.g., acid hydrolysis) may be required prior to disposal .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR : 1H/13C NMR to resolve aromatic protons (δ 7.2–7.5 ppm) and carbamate carbonyl (δ 155–160 ppm).

- Mass spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z 228.1).

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in the characterization of this compound derivatives?

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for aromatic regions.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments .

- Hyphenated techniques : LC-MS/MS for isomer differentiation in complex mixtures .

Q. What methodological approaches are suitable for studying the reaction mechanism of this compound formation?

- Kinetic studies : Monitor reaction progress via in-situ FTIR to track carbonyl intermediate formation.

- Isotopic labeling : Use 13C-labeled ethyl chloroformate to trace carbamate bond formation via 13C NMR.

- Computational analysis : Employ DFT to model transition states and activation energies for nucleophilic acyl substitution .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Validation parameters :

- Linearity : Calibration curves (1–100 µg/mL, R² ≥ 0.995).

- LOD/LOQ : Determine via signal-to-noise ratios (e.g., LOD = 0.1 µg/mL).

Q. What strategies address contradictory data in the stability studies of this compound under varying pH conditions?

- Replicate experiments : Perform triplicate trials at pH 2, 7, and 12 to assess hydrolysis rates.

- Degradation product profiling : Use HRMS to identify byproducts (e.g., 3-chlorobenzylamine).

- Meta-analysis : Compare results with structurally analogous carbamates to identify trends in hydrolytic susceptibility .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

- In silico modeling : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., acetylcholinesterase).

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) across cell lines.

- Derivatization : Synthesize analogs with varied substituents (e.g., nitro, methoxy) to correlate electronic effects with activity .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters |

|---|---|---|

| Synthetic Optimization | Column chromatography, in-situ FTIR | Purity (>95%), reaction yield (%) |

| Degradation Studies | LC-HRMS, pH-controlled hydrolysis | Half-life (t1/2), degradation pathways |

| Mechanistic Elucidation | DFT, isotopic labeling | Activation energy (kJ/mol), isotope ratio |

| Biological Activity Profiling | Molecular docking, MTT assay | IC50 (µM), docking score (kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.